N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWXRACCNAGROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic nitro compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a robust predictive profile. Detailed, field-proven experimental protocols for the determination of key physicochemical parameters are presented, offering researchers and drug development professionals a practical framework for its empirical characterization. This guide is structured to deliver not only data but also the underlying scientific rationale for analytical method selection and execution, ensuring a self-validating approach to the study of this and similar chemical entities.

Introduction

This compound is a unique molecule featuring a sterically hindered acetamido group ortho to a nitro functionality, with additional fluoro and methyl substitutions on the phenyl ring. These structural motifs are common in pharmacologically active compounds and advanced materials, suggesting potential applications for this molecule. A thorough understanding of its physical properties is a critical prerequisite for its synthesis, purification, formulation, and investigation in any research and development context. This guide provides a detailed examination of its chemical identity and a predictive analysis of its key physical properties, supplemented with detailed experimental methodologies for their validation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity.

Molecular Formula, Weight, and CAS Number

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FN₂O₃ | [1] |

| Molecular Weight | 212.18 g/mol | Calculated |

| CAS Number | 159020-73-2 | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1F)[O-])NC(=O)C | Predicted |

Molecular Structure and Functional Groups

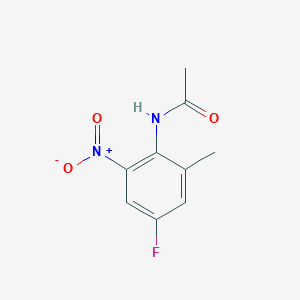

The molecular structure of this compound reveals several key functional groups that dictate its chemical behavior and physical properties. A diagrammatic representation of the molecule is provided below.

Caption: Molecular structure of this compound.

Proposed Synthesis

While no specific synthesis for this compound has been reported in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the preparation of acetanilides is the acylation of the corresponding aniline.

Synthetic Workflow

The proposed synthesis would involve the acetylation of 4-fluoro-2-methyl-6-nitroaniline.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Dissolution: Dissolve 4-fluoro-2-methyl-6-nitroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution in an ice bath and add a slight excess of acetic anhydride or acetyl chloride dropwise with stirring. If acetyl chloride is used, a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. If DCM was used, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Predicted Physical Properties and Characterization Protocols

The following sections detail the predicted physical properties of this compound and provide standard protocols for their experimental determination.

Melting Point

The melting point is a crucial indicator of purity. For substituted acetanilides, the melting point is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

| Property | Predicted Value |

| Melting Point | 150 - 180 °C |

Rationale for Prediction: The presence of a nitro group and the potential for intermolecular hydrogen bonding via the amide N-H and carbonyl oxygen suggest a relatively high melting point for a molecule of this size.

-

Sample Preparation: Accurately weigh 1-5 mg of the purified solid into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell and use an empty, sealed aluminum pan as a reference.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Solubility

Solubility is a key parameter for any application requiring the compound to be in solution.

| Solvent | Predicted Solubility |

| Water | Poorly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Very soluble |

Rationale for Prediction: The molecule has both polar (nitro, amide) and non-polar (phenyl ring, methyl group) regions, making it likely to be soluble in moderately polar to polar aprotic solvents. The potential for hydrogen bonding with protic solvents like ethanol would also enhance solubility. Its relatively large size and non-polar backbone would limit its solubility in water.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (acetyl) | 2.1 - 2.3 | singlet |

| -CH₃ (ring) | 2.3 - 2.5 | singlet |

| Aromatic-H | 7.5 - 8.5 | multiplet |

| -NH- | 9.5 - 10.5 | singlet (broad) |

Rationale for Prediction: The chemical shifts are estimated based on the electronic effects of the substituents on the aromatic ring and typical values for acetanilides.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | 20 - 25 |

| -CH₃ (ring) | 15 - 20 |

| Aromatic-C | 110 - 150 |

| C=O | 168 - 172 |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3250 - 3400 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=O Stretch | 1660 - 1700 |

| N-O Stretch (NO₂) | 1500 - 1550 and 1330 - 1370 |

| C-F Stretch | 1000 - 1400 |

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard (e.g., TMS). Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent and analyze by a high-resolution mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

Based on the Safety Data Sheet for this compound, the following handling precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area.

-

Incompatible Materials: While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing and reducing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This technical guide has provided a detailed predictive overview of the physical properties of this compound. While direct experimental data remains scarce, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and developers. The included experimental protocols provide a clear path for the empirical validation of these predicted properties. As with any uncharacterized compound, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Sources

An In-Depth Technical Guide to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: Synthesis, Characterization, and Scientific Insights

This guide provides a comprehensive technical overview of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic compound of interest in synthetic and medicinal chemistry. We will delve into a robust synthesis protocol, explore its detailed chemical structure, and present an analysis of its expected spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's properties and preparation.

Introduction and Strategic Importance

This compound belongs to the class of nitrophenylacetamides. The presence of a fluorine atom, a methyl group, and a nitro group on the phenyl ring, in addition to the acetamide functionality, imparts a unique electronic and steric profile to the molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and the acidity of the N-H proton of the amide. The fluorine atom, another electronegative element, further modulates the electronic properties. Such polysubstituted aromatic rings are common scaffolds in pharmacologically active compounds and functional materials.

The synthesis of this compound is a critical step for further research into its potential applications. A common and efficient method for its preparation is the acetylation of its corresponding aniline precursor, 4-fluoro-2-methyl-6-nitroaniline. Acetylation is a fundamental transformation in organic synthesis, often employed to protect amine groups or to introduce an acetyl moiety that can be crucial for biological activity.[1]

Synthesis of this compound

The most direct and widely practiced method for the synthesis of this compound is the acetylation of 4-fluoro-2-methyl-6-nitroaniline. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[2][3]

Reaction Mechanism and Rationale

The acetylation of anilines is a well-established and reliable reaction.[4] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel acetate as a leaving group, yielding the N-acetylated product and acetic acid. The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acid formed and drive the reaction to completion.[4][5] Alternatively, the reaction can be catalyzed by a small amount of strong acid.

The choice of acetic anhydride as the acetylating agent is based on its appropriate reactivity and ease of handling compared to the more corrosive and moisture-sensitive acetyl chloride.[1]

Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[2][4]

Materials:

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate (optional, for buffering)

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.70 g (10 mmol) of 4-fluoro-2-methyl-6-nitroaniline in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

To the stirred solution, cautiously add 1.2 mL (12.7 mmol) of acetic anhydride.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound (CAS: 159020-73-2) is key to understanding its properties and reactivity.[8][9][10]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound. Predicted values are based on computational models and are provided for estimation purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₉FN₂O₃ | [8] |

| Molecular Weight | 212.18 g/mol | Calculated |

| CAS Number | 159020-73-2 | [8][9][10] |

| Predicted Boiling Point | 372.5 ± 42.0 °C | [8] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 12.82 ± 0.70 | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data for this compound are discussed below, with reference to similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide valuable information about the arrangement of protons in the molecule. The expected signals are:

-

Aromatic Protons: Two signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to one proton. The fluorine and nitro groups will influence their chemical shifts and coupling patterns.

-

Amide Proton (N-H): A broad singlet, typically in the range of 8.0-10.5 ppm. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

-

Methyl Protons (Aromatic): A singlet integrating to three protons, likely in the range of 2.2-2.5 ppm.

-

Acetyl Protons (CH₃): A singlet integrating to three protons, typically around 2.1-2.3 ppm.

For comparison, the ¹H NMR spectrum of the similar compound N-(4-methyl-2-nitrophenyl)acetamide shows signals at 10.18 ppm (NH), 8.59-7.43 ppm (aromatic H), 2.36 ppm (aromatic CH₃), and 2.26 ppm (acetyl CH₃).[11][12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon: A signal in the downfield region, typically 168-172 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (110-150 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

Methyl Carbons: Two signals in the aliphatic region, one for the aromatic methyl group (around 20 ppm) and one for the acetyl methyl group (around 25 ppm).

For N-(2-fluoro-6-nitrophenyl)acetamide, the carbonyl carbon appears at 168.9 ppm, and the aromatic carbons show signals between 112.2 and 156.9 ppm, with the carbon attached to fluorine exhibiting a large coupling constant.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3250-3350 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl C-H stretching |

| C=O Stretch (Amide I) | 1660-1690 | Amide carbonyl stretching |

| N-H Bend (Amide II) | 1510-1550 | Amide N-H bending |

| NO₂ Asymmetric Stretch | 1500-1560 | Nitro group asymmetric stretching |

| NO₂ Symmetric Stretch | 1330-1370 | Nitro group symmetric stretching |

| C-F Stretch | 1000-1400 | Carbon-fluorine stretching |

The IR spectrum of N-(4-nitrophenyl)acetamide shows a strong C=O stretch around 1670 cm⁻¹.[13][14]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 212.18. Common fragmentation patterns for acetanilides involve cleavage of the amide bond.[15]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the acetylation of its aniline precursor. The rationale behind the synthetic strategy and the expected structural and spectroscopic properties have been thoroughly discussed. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds for various research and development applications. The provided protocols and data are based on well-established chemical principles and data from structurally related molecules, offering a solid foundation for practical laboratory work.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide.

- Scribd. (n.d.). Acetylation reaction of aniline to acetanilide.

- Scribd. (n.d.). Acetylation of Aniline.

- ChemicalBook. (2025, July 14). 4-fluoro-2-methyl-6-nitroaniline.

- CymitQuimica. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline.

- International Union of Crystallography. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.

- PubChem. (n.d.). 4-Fluoro-2-nitroaniline.

- LookChem. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- NIST WebBook. (n.d.). Acetamide, N-(4-nitrophenyl)-.

- PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.

- Guidechem. (n.d.). This compound, tech grade.

- Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

- BLDpharm. (n.d.). N-(4-Fluoro-2-methylphenyl)acetamide.

- PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

- Appchem. (n.d.). N-(4-Fluoro-3-nitrophenyl)acetamide.

- ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide.

- NIST WebBook. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-.

- NIST WebBook. (n.d.). Acetamide, N-(4-nitrophenyl)- Mass spectrum (electron ionization).

- Arctom. (n.d.). CAS NO. 159020-73-2 | this compound.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitroaniline CAS#: 369-35-7.

- PrepChem.com. (n.d.). Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide.

- NIST WebBook. (n.d.). 2,4-Difluoro-6-nitroacetanilide.

- BLDpharm. (n.d.). 4-Fluoro-2-methyl-3-nitroaniline.

- ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- ResearchGate. (2025, August 10). 2-Chloro-N-(4-nitrophenyl)acetamide.

- SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-.

- BLDpharm. (n.d.). N-(2-Fluoro-4-nitrophenyl)acetamide.

- ChemicalBook. (n.d.). 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum.

- PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. 4-fluoro-2-methyl-6-nitroaniline | 147285-87-8 [chemicalbook.com]

- 7. 4-Fluoro-2-methyl-6-nitroaniline | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. arctomsci.com [arctomsci.com]

- 11. rsc.org [rsc.org]

- 12. Acetamide, N-(4-methyl-2-nitrophenyl)- | C9H10N2O3 | CID 69162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jcbsc.org [jcbsc.org]

- 14. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, with CAS number 159020-73-2, is a substituted aromatic nitro compound. Its structure, featuring a fluorinated and nitrated phenyl ring coupled with an acetamide group, suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of fluorine is a common strategy in drug design to enhance metabolic stability and pharmacokinetic properties.[1][2][3][4] Aromatic nitro compounds are frequently used as precursors for the synthesis of dyes, pharmaceuticals, and other specialized chemicals.[5][6] This guide provides a comprehensive overview of the available technical information for this compound, including a plausible synthesis route, expected analytical characteristics, potential applications, and essential safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 159020-73-2 | [5] |

| Molecular Formula | C9H9FN2O3 | [7] |

| Molecular Weight | 212.18 g/mol | [7] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |

Proposed Synthesis Protocol

Step 1: Acetylation of 4-fluoro-2-methylaniline

The first step involves the protection of the amino group of 4-fluoro-2-methylaniline via acetylation to form N-(4-fluoro-2-methylphenyl)acetamide. This is a standard procedure to control the reactivity of the aromatic ring in the subsequent nitration step.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled solution while stirring. The use of a slight excess of acetic anhydride ensures complete conversion of the aniline.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water to remove any remaining acetic acid, and dry under vacuum.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

The second step is the regioselective nitration of the N-(4-fluoro-2-methylphenyl)acetamide intermediate. The acetamido group is an ortho-, para-director. In this case, the para position is blocked by the fluorine atom, and one ortho position is blocked by the methyl group, directing the nitration to the remaining ortho position.

Protocol:

-

In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to below 10 °C.

-

Slowly add the N-(4-fluoro-2-methylphenyl)acetamide from Step 1 to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid, maintaining the temperature below 10 °C. The exothermic nature of the nitration reaction requires careful temperature control to prevent side reactions.[5][6]

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques. Below are the expected characteristics based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region. The methyl protons would be a singlet, and the amide proton would also be a singlet, the chemical shift of which can be concentration-dependent. |

| ¹³C NMR | Aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbonyl carbon of the acetamide group and the methyl carbon would also be observable. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 212.18. Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group. |

| Infrared (IR) Spectroscopy | Characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group. |

Potential Applications in Research and Drug Development

The chemical structure of this compound suggests several potential applications, primarily as a chemical intermediate or a candidate for biological screening.

-

Intermediate for Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a potentially valuable precursor for the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands.

-

Scaffold for Agrochemicals: Substituted anilines and their derivatives are common scaffolds in the development of herbicides and pesticides.

-

Biological Screening: Fluorinated and nitrated aromatic compounds have been investigated for a range of biological activities, including antibacterial and anticancer properties.[8][9][10] The title compound could be screened for similar activities.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for working with potentially hazardous chemicals. The safety information provided here is based on data for structurally related nitroaromatic compounds.

-

Hazard Statements: Based on safety data sheets for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Journal of Chemical, Biological and Physical Sciences. (2020-11-20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC - NIH. [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. (n.d.). University of Oregon. [Link]

-

Acetamide, N-(4-fluoro-2-methyl-6-nitrophenyl)-;159020-73-2. (n.d.). [Link]

-

Acetanilide, 2-chloro-4'-nitro-. (n.d.). NIST WebBook. [Link]

-

P-Nitroacetanilide: Measurements and Calculations Report. (2024-11-14). IvyPanda. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025-09-27). ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). IUCr. [Link]

-

N-Arylacetamides Investigated. (n.d.). ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015-11-12). PubMed. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020-02-25). PMC - NIH. [Link]

-

Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020-08-31). PubMed. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023-03-13). PubMed. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). ResearchGate. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025-09-15). PubMed. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020-08-31). PMC - NIH. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]

-

Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.). ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jcbsc.org [jcbsc.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: Strategies and Methodologies for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and a critical evaluation of starting materials. The synthesis of this molecule requires a strategic approach, beginning with the careful selection and preparation of its crucial precursor, 4-fluoro-2-methyl-6-nitroaniline.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process. This strategy hinges on the initial synthesis of the key intermediate, 4-fluoro-2-methyl-6-nitroaniline, followed by its acetylation. This approach allows for greater control over the regioselectivity of the functional groups on the phenyl ring, ensuring a higher yield and purity of the final product.

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of the Core Intermediate: 4-fluoro-2-methyl-6-nitroaniline

The cornerstone of this synthesis is the preparation of 4-fluoro-2-methyl-6-nitroaniline. A common and effective method involves the nitration of a commercially available starting material.

Starting Material Analysis and Selection

The selection of an appropriate starting material is critical for the success of the synthesis. 3-Fluoro-5-nitrotoluene is a suitable and commercially available precursor for the synthesis of 4-fluoro-2-methyl-6-nitroaniline.[1] This molecule possesses the desired fluorine and methyl substituents in the correct relative positions, simplifying the subsequent synthetic steps.

Experimental Protocol: Nitration of the Precursor

This protocol details the nitration of the selected starting material to introduce the nitro group at the desired position.

Materials:

-

3-Fluoro-5-nitrotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 3-fluoro-5-nitrotoluene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0 and 10 °C. The exothermic nature of the nitration reaction necessitates slow addition and careful temperature control to prevent side reactions.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Filter the solid precipitate and wash it with cold distilled water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-fluoro-2-methyl-6-nitroaniline.[2]

Rationale and Mechanistic Insights:

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction. In this case, the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The existing substituents on the benzene ring direct the position of the incoming nitro group. The acetamido group is an ortho-, para-directing group, and due to steric hindrance from the methyl group, the para-position is favored for substitution.[3]

PART 2: Acetylation of 4-fluoro-2-methyl-6-nitroaniline

The final step in the synthesis is the acetylation of the amino group of 4-fluoro-2-methyl-6-nitroaniline to form the desired this compound.

Experimental Protocol: N-Acetylation

This protocol describes a standard and efficient method for the acetylation of anilines.

Materials:

-

4-fluoro-2-methyl-6-nitroaniline

-

Acetic Anhydride ((CH₃CO)₂O)

-

Glacial Acetic Acid (CH₃COOH) or an inert solvent like Dichloromethane

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-fluoro-2-methyl-6-nitroaniline in glacial acetic acid or dichloromethane in a round-bottom flask.[4]

-

Add acetic anhydride to the solution. The reaction is typically carried out at room temperature.[4]

-

Stir the reaction mixture for a few hours. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with distilled water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.

Rationale and Mechanistic Insights:

The acetylation of an amine is a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a molecule of acetic acid as a byproduct. The use of acetic anhydride is common as it is more reactive than acetic acid and the reaction proceeds readily under mild conditions.[6]

Figure 2: Acetylation reaction mechanism.

Data Summary

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-fluoro-2-methyl-6-nitroaniline | C₇H₇FN₂O₂ | 170.14 | Dark orange crystalline solid |

| This compound | C₉H₉FN₂O₃ | 212.18 | To be determined |

Conclusion

The synthesis of this compound is a well-defined process that can be achieved with high efficiency through a two-step synthetic sequence. The key to a successful synthesis lies in the careful execution of the nitration of the aniline precursor followed by a straightforward acetylation. This guide provides the necessary protocols and mechanistic understanding to enable researchers and drug development professionals to produce this valuable intermediate with high purity and yield. The methodologies described are based on established and reliable chemical transformations, ensuring a robust and reproducible synthetic route.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Reddy, T. J., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

-

Saeed, A., et al. (2015). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 31(3). [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

-

Maiti, D., & Maiti, S. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1108-1111. [Link]

- University of Basrah. (n.d.). Preparation of Acetanilide.

- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

-

ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative.

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: A Predictive and Methodological Guide

Introduction

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not to only anticipates the spectral features but also serves as a practical reference for researchers in the process of synthesizing and characterizing this and similar compounds. The methodologies detailed herein are grounded in established laboratory practices, ensuring a reliable framework for experimental replication.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule.[1] The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups shield them, causing an upfield shift.[2] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, with the number of peaks following the n+1 rule, where 'n' is the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals for the aromatic, amide, and methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.0 - 8.2 | Doublet of Doublets (dd) or Triplet (t) | 1H | H-5 | Deshielded by the ortho-nitro group and meta-fluoro group. The multiplicity will depend on the coupling constants with H-3 and the fluorine atom. |

| ~ 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | H-3 | Deshielded by the para-nitro group and ortho-acetamido group. Coupling with H-5 and the fluorine atom will lead to a dd. |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | N-H | The amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. Its chemical shift is concentration and temperature dependent.[2] |

| ~ 2.2 - 2.4 | Singlet | 3H | C10-H₃ | The methyl group of the acetamido moiety is expected in this region. It is a singlet as there are no adjacent protons. |

| ~ 2.5 - 2.7 | Singlet | 3H | C12-H₃ | The methyl group directly attached to the aromatic ring will be slightly downfield due to the ring current and the presence of the adjacent nitro group. |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-3 and H-5): The nitro group (-NO₂) is a strong electron-withdrawing group, significantly deshielding the ortho and para protons. The fluoro group (-F) is also electronegative and will contribute to the deshielding of the aromatic protons. The acetamido group (-NHCOCH₃) can be either electron-donating or -withdrawing depending on resonance and inductive effects, but its influence will be less pronounced than the nitro group. The relative positions of these substituents dictate the final chemical shifts.

-

Amide Proton (N-H): The chemical shift of the amide proton is highly variable and depends on hydrogen bonding, solvent, and concentration.[2] In a non-polar solvent like CDCl₃, it is expected to be in the downfield region.

-

Methyl Protons (C10-H₃ and C12-H₃): The methyl group of the acetyl moiety is a standard singlet around 2.2 ppm. The methyl group on the ring is deshielded by the aromatic ring current and the adjacent electron-withdrawing nitro group, hence its predicted downfield shift compared to a simple toluene.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3] Perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. Acquire the ¹H NMR spectrum.

-

Processing: Fourier transform the acquired free induction decay (FID) signal. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to elucidate the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4] The principles are similar to ¹H NMR, but since the natural abundance of the ¹³C isotope is low (~1.1%), signal acquisition typically takes longer.[4] The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization state.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 168 - 172 | C8 (C=O) | The carbonyl carbon of the amide group is expected in this downfield region. |

| ~ 158 - 162 (d) | C4 (C-F) | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to ¹JC-F coupling. |

| ~ 148 - 152 | C6 (C-NO₂) | The carbon atom bearing the nitro group is strongly deshielded. |

| ~ 138 - 142 | C2 (C-CH₃) | The carbon attached to the methyl group. |

| ~ 133 - 137 | C1 (C-NH) | The carbon atom attached to the amide nitrogen. |

| ~ 125 - 130 (d) | C5 | This aromatic carbon will show a smaller coupling to the fluorine atom (³JC-F). |

| ~ 115 - 120 (d) | C3 | This aromatic carbon will also exhibit coupling to the fluorine atom (²JC-F). |

| ~ 24 - 28 | C10 (CH₃) | The methyl carbon of the acetyl group. |

| ~ 18 - 22 | C12 (CH₃) | The methyl carbon attached to the aromatic ring. |

Causality Behind Predicted Shifts:

-

Carbonyl Carbon (C8): The C=O carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to fluorine (C4) will be the most deshielded among the C-H carbons due to the high electronegativity of fluorine. The carbons attached to the nitro (C6) and amino (C1) groups will also be significantly downfield. The presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.

-

Methyl Carbons (C10 and C12): These sp³ hybridized carbons appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3]

-

Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

-

Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing and Analysis: The processing steps are similar to those for ¹H NMR. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching and bending).[5] The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.

Predicted IR Absorptions and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and aromatic functionalities.

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3180 | N-H stretch | Secondary Amide |

| 1680 - 1630 | C=O stretch (Amide I) | Secondary Amide |

| 1550 - 1500 and 1350 - 1300 | Asymmetric and Symmetric N-O stretch | Nitro group (-NO₂) |

| ~ 1600 and ~ 1475 | C=C stretch | Aromatic Ring |

| ~ 1250 - 1000 | C-N stretch and C-F stretch | Amide and Fluoroaromatic |

Causality Behind Predicted Absorptions:

-

Amide Bands: The N-H stretching vibration appears as a sharp to moderately broad band. The C=O stretching (Amide I band) is typically a strong, sharp absorption.[6]

-

Nitro Group Bands: The nitro group exhibits two strong, characteristic stretching vibrations for the N-O bonds.

-

Aromatic Bands: The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FTIR

-

Sample Preparation (KBr Pellet Method):

-

Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[8]

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] In a typical experiment, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected. The mass spectrum provides the molecular weight of the compound and valuable information about its structure from the fragmentation pattern.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₉FN₂O₃. The calculated molecular weight is approximately 212.18 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 212.

-

Major Fragmentation Pathways:

-

Loss of the acetyl group: A common fragmentation for acetanilides is the cleavage of the C(O)-CH₃ bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion at m/z = 170.

-

Loss of the nitro group: Cleavage of the C-NO₂ bond would result in the loss of 46 Da, leading to a fragment at m/z = 166.

-

Formation of an acylium ion: Cleavage of the N-C(O) bond could lead to the formation of the acetyl cation (CH₃CO⁺) at m/z = 43.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[10]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or electron ionization (EI) are common methods.[11]

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the data is processed to generate a mass spectrum.

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a synergistic approach, integrating data from multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, grounded in fundamental spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and confirm this data. The synergistic use of these techniques is essential for the unambiguous structural elucidation of this and other novel chemical entities, forming a cornerstone of modern chemical research and development.

References

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

QuimicaOrganica.org. IR Spectrum: Amides. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Washington. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

StatPearls. (2024). Mass Spectrometer. NCBI Bookshelf. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum: Amides [quimicaorganica.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectrum of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing granular insights into the chemical environment of each nucleus. For researchers and professionals in drug development, a thorough understanding of a molecule's NMR spectrum is fundamental to confirming its identity, purity, and conformation. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. By dissecting the influence of each substituent on the spectrum, we provide a predictive framework that is invaluable in the absence of empirical data. This document is structured to not only present the predicted spectral data but also to explain the underlying principles and experimental considerations, reflecting a rigorous, field-proven approach to spectroscopic analysis.

Molecular Structure and Predicted Spectral Features

The chemical structure of this compound is characterized by a benzene ring with five substituents: an acetamido group, a fluorine atom, a methyl group, and a nitro group. The interplay of these groups, with their varying electronic and steric effects, dictates the chemical shifts and coupling patterns observed in the NMR spectrum.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

¹H NMR Spectrum: A Predictive Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals: two for the aromatic protons, one for the methyl group on the ring, one for the acetamido methyl protons, and a broad signal for the amide proton.

-

Aromatic Protons (H-3 and H-5): The two protons on the benzene ring are in different chemical environments. The nitro group at C-6 is a powerful electron-withdrawing group, significantly deshielding the ortho proton (H-5).[1][2] The methyl group at C-2 is weakly electron-donating, which would slightly shield the adjacent proton (H-3). The fluorine at C-4 will exert its influence through both inductive withdrawal and mesomeric donation, and more importantly, will cause spin-spin coupling.

-

H-5: This proton is expected to appear significantly downfield due to the deshielding effect of the adjacent nitro group. It will appear as a doublet of doublets due to coupling with H-3 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-4 (meta coupling, J ≈ 4-7 Hz).

-

H-3: This proton will be upfield relative to H-5. It will also appear as a doublet of doublets due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-4 (ortho coupling, J ≈ 7-10 Hz).

-

-

Methyl Protons (ring-CH₃): The methyl group at C-2 is attached to the aromatic ring. Its chemical shift will be in the typical range for aryl methyl groups, around 2.1-2.5 ppm.[3][4]

-

Acetamido Protons (NH-CO-CH₃):

-

CH₃: The methyl protons of the acetamido group will appear as a sharp singlet, typically in the range of 2.0-2.3 ppm.[5][6][7]

-

NH: The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of 8-10 ppm, especially given the ortho nitro group which can form an intramolecular hydrogen bond.[5]

-

¹³C NMR Spectrum: A Predictive Analysis

The ¹³C NMR spectrum will be more complex, with nine distinct signals anticipated for the nine carbon atoms in the molecule.

-

Aromatic Carbons:

-

C-4 (bearing F): This carbon will exhibit a large one-bond coupling constant with fluorine (¹JCF ≈ 240-260 Hz) and will appear as a doublet.[8] Its chemical shift will be significantly influenced by the direct attachment of the electronegative fluorine atom.

-

C-2 and C-6 (bearing CH₃ and NO₂): These carbons will be downfield due to the substituent effects. The carbon bearing the nitro group (C-6) is expected to be the most deshielded of the ring carbons.

-

C-1 (bearing NHCOCH₃): The chemical shift will be influenced by the nitrogen atom.

-

C-3 and C-5: These protonated carbons will show smaller C-F coupling constants. Their chemical shifts will be influenced by the neighboring substituents. C-5 is expected to be more deshielded than C-3 due to the proximity of the nitro group.

-

-

Acetamido Carbons:

-

C=O: The carbonyl carbon will appear significantly downfield, typically in the 168-172 ppm range.

-

CH₃: The methyl carbon of the acetamido group will be found in the aliphatic region, around 20-25 ppm.

-

-

Ring Methyl Carbon (ring-CH₃): This methyl carbon will have a chemical shift in the range of 15-20 ppm.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

Diagram: NMR Sample Preparation and Analysis Workflow

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 4. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a compound of interest in pharmaceutical development and chemical synthesis. As a substituted nitroaromatic acetamide, its structural elucidation and purity assessment are critical. This document outlines optimized protocols for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the compound's ionization characteristics, predict its fragmentation pathways through collision-induced dissociation (CID), and present a self-validating experimental workflow for its unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this and structurally related molecules.

Introduction and Molecular Characteristics

This compound belongs to a class of compounds often encountered as intermediates in the synthesis of pharmacologically active molecules.[1][2] The presence of multiple functional groups—a fluoro, a methyl, a nitro, and an acetamide group—on an aromatic ring creates a unique electronic environment that dictates its chemical reactivity and, pertinent to this guide, its mass spectrometric fingerprint.

Accurate mass measurement and structural confirmation are paramount for quality control, metabolite identification, and impurity profiling.[3] Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity by fragmenting a selected precursor ion to generate a characteristic spectrum of product ions.[4][5]

Molecular Structure and Properties:

-

Chemical Formula: C₉H₉FN₂O₃[6]

-

Molecular Weight (Monoisotopic Mass): 212.0597 g/mol

-

Structure:

(Self-generated image for illustrative purposes)

Ionization and Full Scan Mass Spectrometry (MS1)

The choice of ionization technique is critical for generating stable, abundant molecular ions for subsequent analysis.

Rationale for Ionization Source Selection

Given the compound's polarity and the presence of the amide and nitro functional groups, Electrospray Ionization (ESI) is the preferred method.[7] ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for MS/MS analysis.[8]

-

Positive Ion Mode (ESI+): The amide group, specifically the nitrogen atom, is a primary site for protonation, leading to the formation of the protonated molecule, [M+H]⁺.

-

Negative Ion Mode (ESI-): The acidic proton on the amide nitrogen can be readily abstracted, especially in the presence of a basic mobile phase modifier. The electronegative nitro and fluoro groups further stabilize the resulting anion, [M-H]⁻, making negative mode a viable, and potentially more sensitive, option.[9]

Predicted Ions in Full Scan (MS1) Analysis

A full scan mass spectrum is expected to show the following primary ions:

| Ion Species | Predicted m/z (Monoisotopic) | Ionization Mode | Notes |

| [M+H]⁺ | 213.0675 | Positive (ESI+) | Primary target for fragmentation in positive mode. |

| [M+Na]⁺ | 235.0495 | Positive (ESI+) | Sodium adduct, commonly observed with ESI. |

| [M-H]⁻ | 211.0519 | Negative (ESI-) | Primary target for fragmentation in negative mode. |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry involves the isolation of a precursor ion (e.g., [M+H]⁺) and its subsequent fragmentation through Collision-Induced Dissociation (CID) .[10][11] In CID, the precursor ion's kinetic energy is converted into internal energy upon collision with an inert gas (like argon or nitrogen), leading to the cleavage of the weakest chemical bonds.[12]

Predicted Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

The protonated molecule, [M+H]⁺ at m/z 213.0675, is predicted to undergo several characteristic fragmentation reactions. The amide bond is a common site of cleavage in acetamide-containing compounds.[13][14]

Key Fragmentation Steps:

-

Loss of Ketene (Neutral Loss of 42.01 Da): A primary and highly characteristic fragmentation for acetanilides involves the neutral loss of ketene (CH₂=C=O). This results in the formation of a stable anilinium ion.

-

Loss of the Acetyl Group (Neutral Loss of 43.02 Da): Cleavage of the N-CO bond can lead to the loss of an acetyl radical, though the loss of ketene is often more favorable.

-

Subsequent Fragmentations: The primary fragment ion can undergo further dissociation, such as the loss of the nitro group (NO₂) or carbon monoxide (CO).

The proposed fragmentation pathway is visualized below.

Caption: Predicted CID fragmentation pathway for [M+H]⁺.

Predicted Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

In negative ion mode, fragmentation of the deprotonated molecule, [M-H]⁻ at m/z 211.0519, often involves the nitroaromatic system.[7][9]

Key Fragmentation Steps:

-

Loss of Methyl Radical (•CH₃): Alpha-cleavage relative to the carbonyl group can result in the loss of a methyl radical from the acetamide moiety.

-

Loss of Nitro Radical (•NO₂): The nitro group can be lost as a radical, which is a common fragmentation for nitroaromatic compounds.[15]

Caption: Predicted CID fragmentation pathway for [M-H]⁻.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for structural confirmation.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss / Fragment | Notes |

| 213.0675 ([M+H]⁺) | 171.0570 | C₂H₂O (Ketene) | High probability, characteristic loss for acetanilides. |

| 213.0675 ([M+H]⁺) | 170.0492 | •CH₃CO (Acetyl Radical) | Lower probability alternative to ketene loss. |

| 171.0570 | 125.0553 | NO₂ | Secondary fragmentation confirming the nitro group. |

| 211.0519 ([M-H]⁻) | 196.0285 | •CH₃ (Methyl Radical) | Characteristic α-cleavage. |

| 211.0519 ([M-H]⁻) | 165.0564 | •NO₂ (Nitro Radical) | Common fragmentation for nitroaromatics. |

Experimental Protocol and Self-Validation

This section provides a detailed workflow for the LC-MS/MS analysis of this compound. The protocol is designed as a self-validating system, where the combination of retention time, precursor mass, and the presence of specific, predicted fragment ions provides unambiguous identification.

Materials and Reagents

-

This compound reference standard

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

LC-MS grade Ammonium Hydroxide (for negative mode, optional)

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the reference standard in ACN.

-

Perform serial dilutions to create working solutions (e.g., 1 µg/mL) using a 50:50 ACN:Water mixture.

-

-

Liquid Chromatography (LC) Method: [16][17]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Method: [18]

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative (run as separate experiments).

-

Scan Mode: Full Scan (MS1) followed by data-dependent Tandem MS (MS/MS).

-

MS1 Scan Range: m/z 50 - 500.

-

MS/MS Settings:

-

Select precursor ions corresponding to [M+H]⁺ (m/z 213.07 ± 0.5) and [M-H]⁻ (m/z 211.05 ± 0.5).

-

Collision Gas: Argon.

-

Collision Energy: Optimize by ramping from 10-40 eV to find the energy that yields the most informative fragment spectrum.

-

-

Self-Validation Logic

The trustworthiness of the identification is established by a multi-point confirmation system:

-

Retention Time (RT): The compound must elute at a consistent RT matching the reference standard under the specified LC conditions.

-

Precursor Mass Accuracy: The measured mass of the precursor ion in the high-resolution MS1 scan must be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

-

Fragmentation Pattern Match: The acquired MS/MS spectrum must contain the key diagnostic product ions predicted in Section 3.3. The presence of the m/z 171.0570 ion in positive mode and the m/z 196.0285 or 165.0564 ions in negative mode provides a high degree of structural confirmation.

This three-tiered approach ensures that the identification is both accurate and robust, minimizing the risk of false positives.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using ESI-MS/MS. The compound ionizes well in both positive and negative modes, yielding the [M+H]⁺ and [M-H]⁻ ions, respectively. Collision-induced dissociation produces a predictable and structurally informative fragmentation pattern, with the neutral loss of ketene being a key diagnostic feature in positive mode. The detailed LC-MS/MS protocol provided herein offers a self-validating workflow, enabling researchers to confidently identify and characterize this molecule in complex matrices, supporting its crucial role in pharmaceutical research and development.

References

[7] Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

[10] Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. (Note: While a specific search result for this paper wasn't returned, the concept of CID is foundational and widely published. This is a representative authoritative review. A direct link is substituted with a general search for context.) Available at:

[12] Jones, J. L., et al. (2005). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

[19] Sesták, J., & Rárová, L. (2014). Tandem Mass Spectrometry – Applications and Principles. IntechOpen. Available at: [Link]

[18] National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). MagLab Website. Available at: [Link]

[15] Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-42. Available at: [Link]

[20] Nagana Gowda, G. A., & Raftery, D. (2017). Recent applications of mass spectrometry in peptide and protein analysis. Analytical Chemistry, 89(1), 206-231. (Note: A general authoritative source on protein/peptide MS, principles are transferable.) Available at: [Link]

[4] de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: A foundational textbook, link is to publisher's page.) Available at: [Link]

[11] Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 19, 2026, from [Link]

[9] ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate Publication Page. Available at: [Link]

[5] Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217. (Note: A highly cited, authoritative review on the application of MS.) Available at: [Link]

[21] Cabooter, D., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst, 139(6), 1296-1315. Available at: [Link]

[22] Intertek. (n.d.). LC-MS Method Development. Retrieved January 19, 2026, from [Link]

[8] Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience. (Note: Foundational textbook.) Available at: [Link]

[23] eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

[1] JoVE (Journal of Visualized Experiments). (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 19, 2026, from [Link]

Sources